

In-depth Technical Guide: D-Cellobhexose Eicosacetate (CAS 355012-91-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D*-(+)-Cellobhexose eicosacetate

Cat. No.: B593227

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

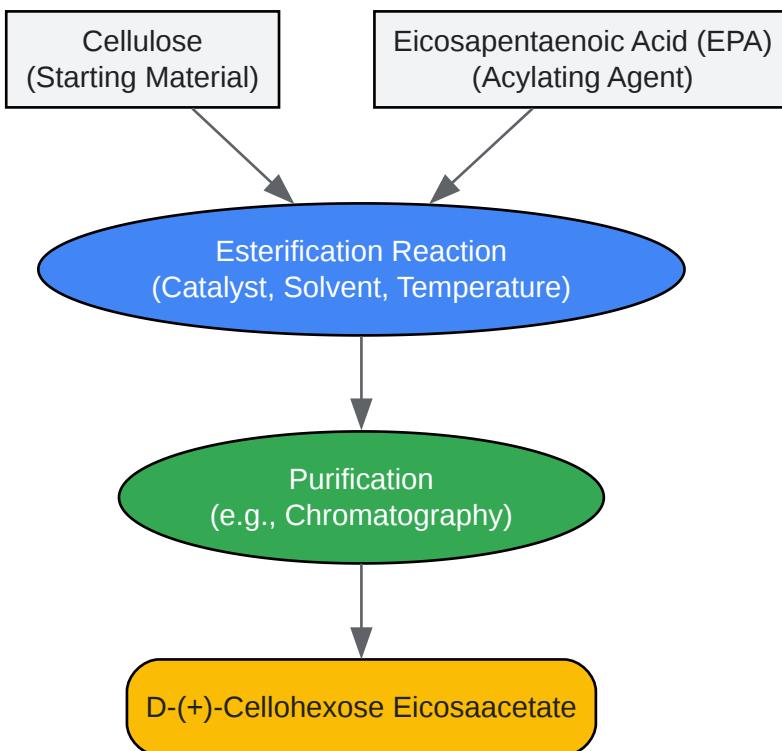
Abstract

D-Cellobhexose eicosacetate (CAS 355012-91-8) is a complex carbohydrate derivative identified as a specialized enzyme inhibitor.^[1] Its potential applications in biomedical research, particularly in the fields of diabetes, cancer, and inflammatory disorders, are of growing interest. ^[1] This document provides a comprehensive overview of the publicly available technical information regarding D-Cellobhexose eicosacetate, including its chemical properties, synthesis, and purported biological activities. However, it is important to note that detailed experimental data, specific quantitative metrics of biological activity, and defined signaling pathway interactions are not extensively documented in the public domain.

Chemical Identity and Properties

D-Cellobhexose eicosacetate is a fully acetylated derivative of cellobhexose, which is an oligosaccharide derived from cellulose. One source indicates it is synthesized by the esterification of cellulose with eicosapentaenoic acid (EPA), a polyunsaturated fatty acid.

Table 1: Physicochemical Properties of D-Cellobhexose Eicosacetate


Property	Value	Source(s)
CAS Number	355012-91-8	N/A
Molecular Formula	C ₇₆ H ₁₀₂ O ₅₁	[1]
Molecular Weight	1831.59 g/mol	[1]
Synonyms	<p>D-(+)-Cellohexose</p> <p>Eicosaacetate; O-2,3,4,6-</p> <p>Tetra-O-acetyl-β-D-</p> <p>glucopyranosyl-(1-4)-O-2,3,6-</p> <p>tri-O-acetyl-β-D-</p> <p>glucopyranosyl-(1-4)-O-2,3,6-</p> <p>tri-O-acetyl-β-D-</p> <p>glucopyranosyl-(1-4)-O-2,3,6-</p> <p>tri-O-acetyl-β-D-</p> <p>glucopyranosyl-(1-4)-D-</p> <p>glucopyranose tetraacetate</p>	N/A
Physical Description	White to off-white powder	N/A
Solubility	Soluble in various organic solvents	N/A

Synthesis

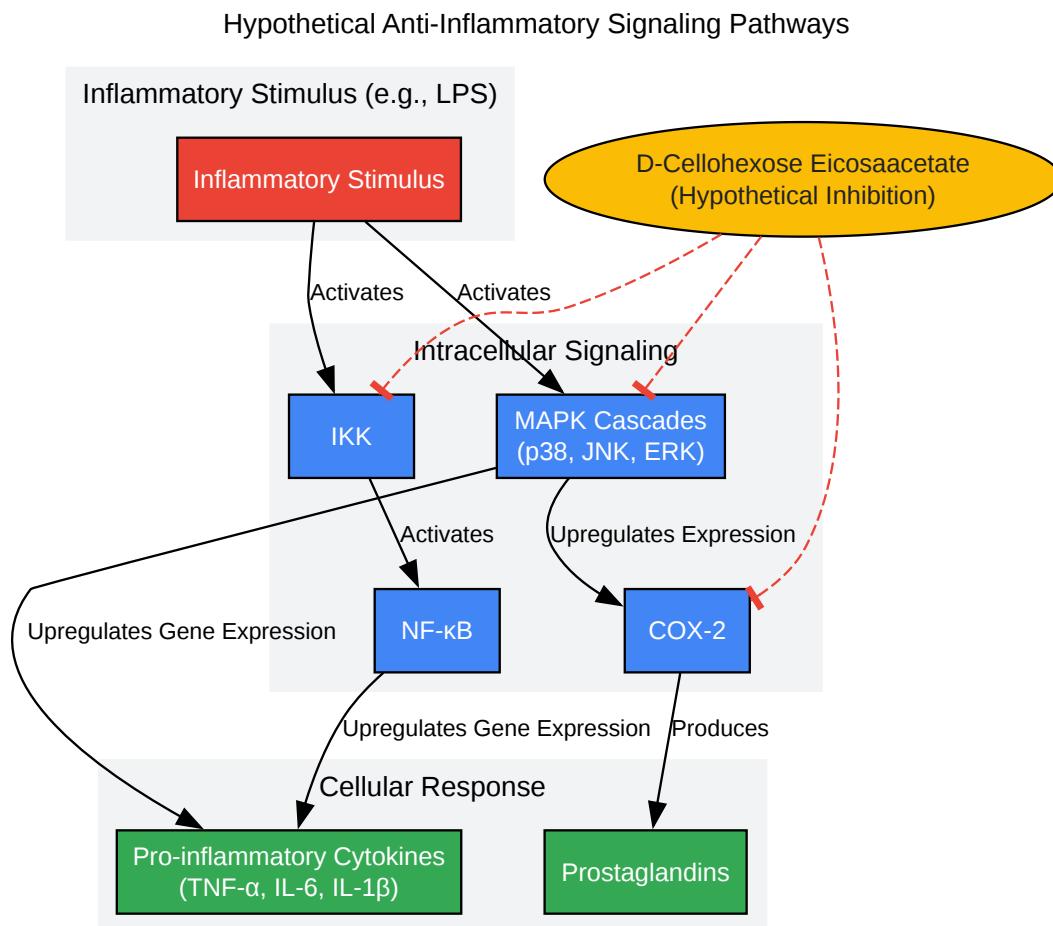
General Synthesis Method

A described method for the synthesis of **D-(+)-Cellohexose Eicosaacetate** involves the esterification of cellulose with eicosapentaenoic acid (EPA). While a detailed, step-by-step experimental protocol is not available in the reviewed literature, the general workflow can be conceptualized as follows.

Conceptual Synthesis Workflow for D-Cellobiose Eicosoacetate

[Click to download full resolution via product page](#)

Figure 1: Conceptual workflow for the synthesis of D-Cellobiose Eicosoacetate.


Biological Activity and Potential Applications

D-Cellobiose eicosoacetate is described as a specialized enzyme inhibitor with potential utility in studying diabetes, cancer, and inflammatory disorders.^[1] However, specific enzymes inhibited by this compound and quantitative measures of this inhibition (e.g., IC₅₀ or Ki values) are not detailed in the available literature.

Potential Anti-Inflammatory Mechanism

Given its purported use in studying inflammatory disorders, a hypothetical mechanism of action could involve the modulation of key inflammatory signaling pathways. While no direct evidence

links D-Celohexose eicosaacetate to specific pathways, common targets for anti-inflammatory compounds include the NF- κ B and MAPK signaling cascades, as well as enzymes like COX-2.

[Click to download full resolution via product page](#)

Figure 2: A diagram of potential anti-inflammatory signaling pathways that could be targeted.

Future Research Directions

The current body of public knowledge on D-Cellobiose eicosoacetate (CAS 355012-91-8) is limited. To fully understand its therapeutic potential, further research is necessary in the following areas:

- Target Identification: Elucidating the specific enzyme(s) that D-Cellobiose eicosoacetate inhibits is crucial.
- Quantitative Biological Assays: Performing dose-response studies to determine key pharmacological parameters such as IC₅₀, EC₅₀, and Ki values is essential for characterizing its potency and efficacy.
- Mechanism of Action Studies: Investigating the effects of D-Cellobiose eicosoacetate on specific signaling pathways (e.g., NF-κB, MAPK, etc.) in relevant cell-based models will clarify its molecular mechanism.
- In Vivo Studies: Evaluating the efficacy and safety of D-Cellobiose eicosoacetate in animal models of diabetes, cancer, and inflammatory diseases is a critical next step in its development as a potential therapeutic agent.

Conclusion

D-Cellobiose eicosoacetate represents a molecule of interest for researchers in drug discovery and development. Its characterization as an enzyme inhibitor suggests potential therapeutic applications. However, the lack of detailed, publicly available experimental data necessitates further investigation to validate its biological activities and elucidate its mechanism of action. The information presented in this guide is based on the limited data currently available and should be considered a starting point for future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]

- To cite this document: BenchChem. [In-depth Technical Guide: D-Cellobiose Eicosoacetate (CAS 355012-91-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593227#cas-number-355012-91-8-detailed-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com